1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine
Description
Properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(4-fluorophenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c1-10-12(9-16-17(10)2)8-15-7-11-3-5-13(14)6-4-11/h3-6,9,15H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXHIGKCTJZPNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation via Cyclization Reactions
The synthesis begins with constructing the 1,5-dimethylpyrazole ring. Cyclization of hydrazine derivatives with 1,3-diketones is a widely adopted method. For instance, reacting hydrazine hydrate with acetylacetone (2,4-pentanedione) under acidic conditions yields 1,5-dimethyl-1H-pyrazole. This reaction proceeds via nucleophilic attack of hydrazine on the diketone’s carbonyl groups, followed by dehydration and aromatization.
Reaction Conditions :
Key Considerations :
- Substituent positioning is controlled by steric and electronic factors. Methyl groups at positions 1 and 5 enhance ring stability.
- Purification via recrystallization in ethanol ensures high purity (>95%).
Functionalization via Mannich Reaction
The Mannich reaction introduces the methanamine bridge between the pyrazole and 4-fluorobenzyl groups. This one-pot, three-component reaction involves formaldehyde, 1,5-dimethyl-1H-pyrazole, and 4-fluorobenzylamine.
Mechanism :
- Iminium Ion Formation : Formaldehyde and 4-fluorobenzylamine react to generate an iminium intermediate.
- Nucleophilic Attack : The pyrazole’s C-4 position attacks the iminium ion, forming the methanamine linkage.
Optimized Parameters :
- Molar Ratio : 1:1:1 (pyrazole:formaldehyde:amine)
- Catalyst : None required; reaction proceeds in mild acidic conditions (pH 5–6).
- Solvent : Methanol or ethanol
- Temperature : 50–60°C
- Yield : 60–75%
Challenges :
- Competing side reactions (e.g., over-alkylation) reduce yields. Excess formaldehyde must be avoided.
- Product isolation via vacuum distillation or column chromatography improves purity.
Reductive Amination for Side-Chain Installation
Reductive amination offers an alternative route, particularly for late-stage functionalization. Here, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde is condensed with 4-fluorobenzylamine in the presence of a reducing agent.
Procedure :
- Condensation : The aldehyde and amine form a Schiff base in methanol.
- Reduction : Sodium borohydride (NaBH₄) or hydrogen gas (H₂/Pd-C) reduces the imine to the secondary amine.
Reaction Metrics :
- Solvent : Methanol or tetrahydrofuran (THF)
- Temperature : Room temperature (for NaBH₄) or 50°C (for H₂/Pd-C)
- Yield : 65–80%
Advantages :
- High regioselectivity and compatibility with sensitive functional groups.
- Scalable for industrial production due to mild conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclization + Mannich | 60–75 | 6–8 hours | One-pot synthesis; minimal purification | Moderate yields; side reactions |
| Reductive Amination | 65–80 | 4–6 hours | High selectivity; scalable | Requires pre-formed aldehyde precursor |
| Multi-Step Alkylation | 50–65 | 10–12 hours | Flexibility in intermediate modification | Labor-intensive; lower overall efficiency |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Key industrial adaptations include:
- Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for cyclization steps.
- Catalyst Recycling : Palladium catalysts in reductive amination are recovered via filtration, reducing costs.
- Green Solvents : Ethanol and water replace toxic solvents (e.g., dichloromethane) to meet environmental regulations.
Case Study :
A pilot plant achieved 85% purity using continuous flow Mannich reactions, with a throughput of 1.2 kg/hour.
Quality Control and Characterization
Post-synthesis, the compound is validated using:
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of pyrazole derivatives, including 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Neuropharmacological Research
In neuropharmacology, pyrazole derivatives have been studied for their potential as neuroprotective agents. Compounds similar to this compound have been shown to modulate neurotransmitter systems and exhibit anti-inflammatory properties in models of neurodegenerative diseases .
Synthesis and Structural Studies
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazole ring followed by alkylation with a fluorobenzyl group. Advanced characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Data Table: Summary of Research Findings
| Application Area | Study Focus | Key Findings |
|---|---|---|
| Anticancer Activity | Cytotoxicity against cancer cell lines | Inhibits proliferation in MCF-7 and HCT-116 |
| Neuropharmacology | Neuroprotective effects | Modulates neurotransmitter systems |
| Synthesis | Methodology for compound preparation | Multi-step synthesis confirmed by NMR/X-ray |
Case Study 1: Anticancer Efficacy
In a recent study published in PMC, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer efficacy. The findings indicated that compounds structurally related to this compound exhibited significant cytotoxicity against various human cancer cell lines, suggesting a potential therapeutic role in oncology .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective properties of pyrazole derivatives. The study demonstrated that certain analogs could reduce neuronal death in models of oxidative stress, highlighting their potential use in treating neurodegenerative diseases such as Alzheimer's .
Mechanism of Action
The mechanism by which 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would need to be determined through experimental studies, including binding assays and functional assays.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
*Inferred formula based on structural analysis.
Structural and Functional Insights:
Fluorine Substitution Patterns: The para-fluorine in the target compound (vs. Compounds with difluoroethyl (e.g., ) or dual benzyl groups (e.g., ) exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Pyrazole Core Modifications :
- The 1,5-dimethylpyrazole moiety in the target compound is conserved in analogs like and , suggesting its role in stabilizing molecular conformation or participating in hydrophobic interactions .
- Replacing the pyrazole with benzimidazole (as in ) or tetrazole (as in ) alters hydrogen-bonding capacity and aromatic stacking, impacting biological activity .
Synthetic Pathways :
- Most analogs are synthesized via reductive amination or nucleophilic substitution using commercially available amines (e.g., N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine) .
- The inclusion of fluorinated benzyl groups often requires protecting-group strategies to avoid side reactions during amination .
Fluorinated benzylamines, such as , are explored in CNS drug discovery due to their ability to cross the blood-brain barrier .
Biological Activity
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine is a compound with notable potential in medicinal chemistry, particularly due to its structural characteristics that may contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₆FN₃
- Molecular Weight : 233.285 g/mol
- CAS Number : 1006465-11-7
The compound features a pyrazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the fluorobenzyl group may enhance lipophilicity and biological interaction profiles.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Pyrazole Compounds
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 1-(1,3-dimethyl-1H-pyrazol-4-yl) | S. aureus | 0.0039 |
| 1-(4-fluorobenzyl)-pyrazole | E. coli | 0.025 |
| 1-(5-methyl-1H-pyrazol-3-yl) | Pseudomonas aeruginosa | 0.050 |
Anticancer Activity
The pyrazole moiety has been linked to anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival .
Case Study: Apoptotic Induction
In a study involving various pyrazole derivatives, it was found that compounds with a similar structure to this compound significantly increased the rate of apoptosis in HeLa cells (cervical cancer cell line). The mechanism was attributed to the activation of caspase pathways and mitochondrial dysfunction .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX), which are involved in inflammatory processes and cancer progression.
- Receptor Modulation : The compound may interact with various receptors, including those involved in neurotransmission and hormonal regulation.
Q & A
Q. What are the common synthetic routes for 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine, and what methodological considerations are critical for yield optimization?
The synthesis typically involves multi-step processes, including:
- Core pyrazole formation : Cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.
- Fluorobenzyl substitution : Reductive amination between 4-fluorobenzaldehyde and the pyrazole-methanamine intermediate using sodium triacetoxyborohydride (STAB) or NaBH₄ in acetonitrile or DMF .
Key considerations : - Purification : Column chromatography or recrystallization to isolate intermediates.
- Regioselectivity : Temperature control during pyrazole formation to favor the 1,5-dimethyl isomer.
Q. How is the molecular structure of this compound confirmed using crystallographic techniques?
- X-ray crystallography : Single-crystal diffraction data collected at 100 K, refined using SHELXL for small-molecule resolution. Hydrogen positions are geometrically optimized .
- Visualization : ORTEP-III generates thermal ellipsoid diagrams to assess bond angles, distances, and steric effects from the fluorobenzyl group .
- Validation : R-factor < 0.05 and agreement between calculated/observed powder diffraction patterns.
Q. What spectroscopic methods are used to characterize this compound, and how are data interpreted?
- NMR : H and C NMR identify substituents (e.g., 4-fluorobenzyl protons at δ 7.2–7.4 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm).
- HRMS : Exact mass (e.g., 261.1487 for C₁₄H₁₇FN₃) confirms molecular formula .
- IR : Stretching frequencies for C-F (~1220 cm⁻¹) and N-H (~3350 cm⁻¹) bonds.
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazole core synthesis be addressed?
- Catalytic control : Use of Lewis acids (e.g., ZnCl₂) to direct cyclization toward the 1,5-dimethyl isomer .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity and reduce byproducts.
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80–100°C) promote thermodynamic stability .
Q. What methodologies are used to analyze hydrogen bonding patterns in its crystal structure, and how do they influence supramolecular assembly?
- Graph set analysis : Classifies hydrogen bonds (e.g., D(2) motifs for N-H···N interactions) using Etter’s formalism .
- Crystal packing : The fluorobenzyl group participates in weak C-F···H-C interactions, stabilizing layered structures.
- Impact on solubility : Strong intermolecular H-bonding reduces solubility in non-polar solvents, necessitating DMSO for biological assays .
Q. How can researchers design assays to evaluate the compound’s biological activity while addressing stability limitations?
- In vitro assays : Use cell lines (e.g., HEK293) with fluorophore-tagged targets to monitor receptor binding via fluorescence polarization.
- Stability testing : LC-MS tracks degradation products in PBS (pH 7.4) at 37°C over 24 hours.
- Negative controls : Include structurally similar analogs (e.g., non-fluorinated benzyl derivatives) to isolate fluorine’s electronic effects .
Q. How can contradictions in reported pharmacological data be resolved?
- Standardized protocols : Replicate assays under identical conditions (e.g., ATP concentration, incubation time) to minimize variability.
- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) if conflicting ELISA data arise .
Q. What strategies are employed to address the lack of ecological toxicity data for this compound?
Q. How can bioorthogonal chemistry be applied to track this compound in live-cell imaging?
- Pretargeting : Functionalize the compound with a tetrazine group (e.g., via reductive amination) for inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO)-modified probes .
- Validation : Confocal microscopy confirms intracellular localization, with controls to rule off-target binding.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
